

Investigating the Pharmacophore of SPC-180002: A Technical Guide

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Compound of Interest		
Compound Name:	SPC-180002	
Cat. No.:	B12390649	Get Quote

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Abstract

SPC-180002 has been identified as a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), emerging as a promising candidate for anticancer drug development. This technical guide provides an in-depth analysis of the pharmacophore of SPC-180002, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies used in its characterization. The core of SPC-180002's activity lies in its methyl methacrylate group, which serves as a key pharmacophore. This compound disrupts cellular redox homeostasis, leading to mitochondrial dysfunction and cell cycle arrest, ultimately exhibiting potent antitumor effects both in vitro and in vivo.

Introduction to SPC-180002

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation. SIRT1 and SIRT3, in particular, have been implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. **SPC-180002** has been characterized as a dual inhibitor of these two sirtuins, demonstrating a promising profile for cancer therapy.

Pharmacophore Identification and Quantitative Data



The key pharmacophore of **SPC-180002** has been identified as a methyl methacrylate group. This structural feature is crucial for its inhibitory activity against both SIRT1 and SIRT3.

Table 1: In Vitro Inhibitory Activity of SPC-180002

Target	IC ₅₀ (μM)
SIRT1	1.13
SIRT3	5.41

Data sourced from Cho Y, et al. Free Radic Biol Med. 2023.

Table 2: In Vitro and In Vivo Anticancer Activity of SPC-

180002

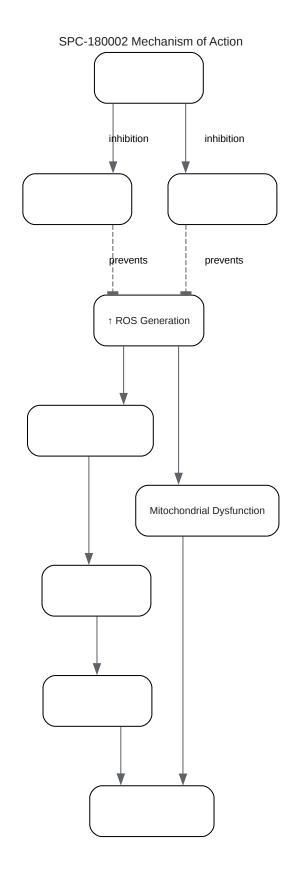
Assay Type	Cell Lines/Model	Concentration/Dos age	Observed Effect
Cell Viability	KBV20C, MES- SA/Dx5, MCF7/ADR	2-16 μM (24h)	Inhibition of cancer cell growth
Cell Cycle Analysis	Not specified	0-5 μM (24h)	Cell cycle progression inhibition via p21 accumulation
In Vivo Xenograft	MCF7 tumor xenograft	1-5 mg/kg (i.p., twice a week)	Inhibition of tumor growth

Data sourced from Cho Y, et al. Free Radic Biol Med. 2023.

Mechanism of Action

The dual inhibition of SIRT1 and SIRT3 by **SPC-180002** initiates a cascade of cellular events, as illustrated in the signaling pathway below.





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Caption: Signaling pathway of SPC-180002.



The inhibition of SIRT1 and SIRT3 by **SPC-180002** leads to an increase in reactive oxygen species (ROS) generation, which in turn enhances the stability of the p21 protein. Elevated p21 levels inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest. Concurrently, the increase in ROS contributes to mitochondrial dysfunction. The combined effects of cell cycle arrest and mitochondrial impairment result in a potent suppression of cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacophore and activity of **SPC-180002**.

SIRT1/SIRT3 Inhibition Assay

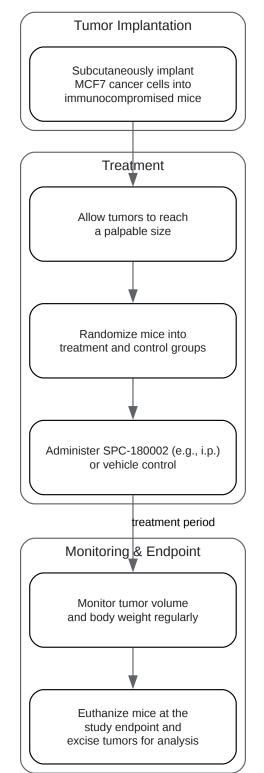
This assay is designed to quantify the inhibitory effect of **SPC-180002** on the deacetylase activity of SIRT1 and SIRT3.



SIRT1/SIRT3 Inhibition Assay Workflow

Preparation Prepare assay buffer, recombinant SIRT1/SIRT3, fluorogenic substrate, NAD+, and SPC-180002 dilutions Incubation Incubate enzyme, substrate, NAD+, and SPC-180002 at 37°C Development & Measurement Add developer solution to stop the reaction and generate a fluorescent signal Measure fluorescence intensity (e.g., Ex/Em = 360/460 nm)Analysis Calculate percent inhibition and determine IC50 values

In Vivo Xenograft Study Workflow



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